molecular formula C21H18ClN3O3S B12120471 5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide

5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide

Cat. No.: B12120471
M. Wt: 427.9 g/mol
InChI Key: OVSUCPTWZNLXQR-UHFFFAOYSA-N
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Description

5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of several functional groups, including a sulfonamide, a methoxy group, and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide typically involves multi-step organic synthesis. The process often starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through various methods such as multicomponent reactions, condensation reactions, and intramolecular cyclizations

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.

    Sulfonamide derivatives: Compounds with sulfonamide groups are known for their antimicrobial properties.

Uniqueness

5-chloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-4-methylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

5-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H18ClN3O3S/c1-14-11-19(28-2)20(12-17(14)22)29(26,27)24-16-8-6-15(7-9-16)18-13-25-10-4-3-5-21(25)23-18/h3-13,24H,1-2H3

InChI Key

OVSUCPTWZNLXQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)OC

Origin of Product

United States

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